

Spectroscopic data analysis of [(2-Methoxybenzoyl)amino]thiourea (IR, 1H NMR,

13C NMR).

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An In-depth Spectroscopic Analysis of [(2-Methoxybenzoyl)amino]thiourea

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed analysis of the spectroscopic data for **[(2-Methoxybenzoyl)amino]thiourea**, a compound of interest in medicinal chemistry and materials science. The document outlines the characteristic spectral features in Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR). This guide is intended to serve as a comprehensive reference for the identification, characterization, and quality control of this and related acylthiourea derivatives.

Spectroscopic Data Summary

The spectroscopic data for **[(2-Methoxybenzoyl)amino]thiourea** has been compiled from analogous compounds and spectral databases to provide a representative analysis. The following tables summarize the key quantitative data for each spectroscopic technique.

Table 1: Infrared (IR) Spectroscopy Data



Vibrational Mode	Wavenumber (cm⁻¹)	Intensity
N-H Stretch (amide and thiourea)	3400 - 3100	Strong, Broad
C-H Stretch (aromatic)	3100 - 3000	Medium
C-H Stretch (methyl)	2980 - 2850	Medium
C=O Stretch (amide I)	~1670	Strong
C-N Stretch / N-H Bend (amide	~1540	Medium
C=C Stretch (aromatic)	1600 - 1450	Medium-Strong
C-O Stretch (methoxy)	~1250	Strong
C=S Stretch (thiourea)	~760	Medium

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (DMSO-d₆)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
NH (amide)	~11.5	Singlet	-	1H
NH2 (thiourea)	~9.5	Broad Singlet	-	2H
H-6 (aromatic)	~7.9	Doublet of Doublets	~7.8, 1.8	1H
H-4 (aromatic)	~7.6	Doublet of Triplets	~8.4, 1.8	1H
H-3 (aromatic)	~7.2	Doublet	~8.4	1H
H-5 (aromatic)	~7.1	Triplet	~7.5	1H
OCH₃ (methoxy)	~3.9	Singlet	-	3H

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (DMSO-d₆)



Carbon	Chemical Shift (δ, ppm)
C=S (thiourea)	~181
C=O (amide)	~166
C-1 (aromatic, C-OCH₃)	~157
C-3 (aromatic)	~133
C-5 (aromatic)	~131
C-2 (aromatic, C-C=O)	~122
C-4 (aromatic)	~121
C-6 (aromatic)	~113
OCH₃ (methoxy)	~56

Experimental Protocols

The following sections detail the standard methodologies for obtaining the spectroscopic data presented above.

2.1 Infrared (IR) Spectroscopy

Infrared spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.

- Sample Preparation: The solid sample of **[(2-Methoxybenzoyl)amino]thiourea** is finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal.
- Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy



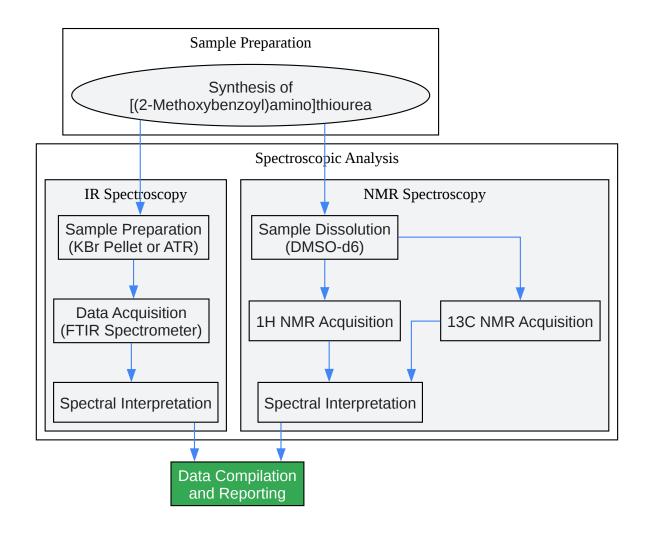
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a magnetic field strength of 300 MHz or higher.

- Sample Preparation: Approximately 5-10 mg of [(2-Methoxybenzoyl)amino]thiourea is dissolved in about 0.5-0.7 mL of a deuterated solvent, most commonly deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- ¹H NMR Data Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- ¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, resulting in single lines for each unique carbon atom. A wider spectral width of around 220 ppm is used. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are typically required to achieve an adequate signal-to-noise ratio.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **[(2-Methoxybenzoyl)amino]thiourea**.





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Caption: Workflow for the spectroscopic characterization of **[(2-Methoxybenzoyl)amino]thiourea**.

This technical guide provides a foundational understanding of the spectroscopic properties of **[(2-Methoxybenzoyl)amino]thiourea**. The presented data and protocols are essential for researchers and professionals involved in the synthesis, quality control, and development of new chemical entities based on the acylthiourea scaffold.

 To cite this document: BenchChem. [Spectroscopic data analysis of [(2-Methoxybenzoyl)amino]thiourea (IR, 1H NMR, 13C NMR).]. BenchChem, [2025]. [Online



PDF]. Available at: [https://www.benchchem.com/product/b5864312#spectroscopic-data-analysis-of-2-methoxybenzoyl-amino-thiourea-ir-1h-nmr-13c-nmr]

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